5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents
Mechanism of Action
Target of Action
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQs), which are known to be important structural motifs of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . Therefore, the primary targets of this compound could be the same biological receptors that interact with these alkaloids and bioactive molecules.
Mode of Action
It’s known that thiqs and their derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The compound might interact with its targets through a similar mechanism, possibly involving the isomerization of an iminium intermediate .
Biochemical Pathways
Given that thiqs are involved in a wide range of biological activities, it’s plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Given its structural similarity to thiqs, it might exhibit a range of biological activities similar to those of other thiq derivatives .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but can decompose under high temperatures . It’s soluble in some organic solvents, such as ethanol and dichloromethane , which could influence its distribution and bioavailability in the body.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, particularly those involving the functionalization of tetrahydroisoquinolines . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of iminium intermediates, which can undergo further chemical transformations .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature but can degrade under high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . The stability and degradation of this compound are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including disruptions in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and other chemical transformations . These interactions can affect the levels of various metabolites and influence metabolic flux. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to modify the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Quinoline derivatives.
Reduction Products: Modified tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester
Uniqueness
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLUCYJLCJCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(CN1)C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795427-60-9 | |
Record name | 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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